molecular formula C14H23NO4 B1426988 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid CAS No. 1608495-27-7

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B1426988
CAS No.: 1608495-27-7
M. Wt: 269.34 g/mol
InChI Key: FWOIYCWMKBOPEY-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS: 35277-02-2) is a spirocyclic compound featuring a bicyclic structure with a 2-azaspiro[4.4]nonane core. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the carboxylic acid at position 3 enhances its utility in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol. The compound is stored under dry conditions at 2–8°C to preserve stability .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIYCWMKBOPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227204-72-8
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
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Biological Activity

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS No. 1824298-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications and efficacy.

The molecular formula of 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid is C14H23NO4, with a molecular weight of 269.34 g/mol. The compound is characterized by the presence of a spirocyclic structure, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
CAS Number1824298-88-5
Purity≥95%
Storage ConditionsSealed, dry, 2-8°C

Synthesis

The synthesis of this compound involves standard organic reactions including protection and deprotection steps to introduce the tert-butoxycarbonyl (Boc) group, followed by cyclization to form the spiro structure. Specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Properties

Research indicates that derivatives of spirocyclic compounds exhibit antimicrobial activity. In particular, similar compounds have been shown to inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity. For instance, studies have demonstrated that certain azaspiro compounds can effectively inhibit the growth of Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of spirocyclic compounds has been explored through various assays, including DPPH radical scavenging tests. Compounds with similar structures have shown significant antioxidant activity, suggesting that 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid may possess similar properties.

Case Studies

  • Antimicrobial Screening : In a study evaluating various azaspiro compounds, it was found that those containing carboxylic acid functionalities exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds were significantly lower than those for standard antibiotics, indicating potential for development as new antimicrobial agents.
  • Antioxidant Assays : A comparative analysis using DPPH and ABTS assays revealed that spirocyclic compounds can reduce oxidative stress markers in vitro. The antioxidant capacity was measured with IC50 values ranging from 10 to 50 μM for structurally similar analogs.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments using human cell lines indicated that while some derivatives exhibit moderate toxicity at high concentrations (≥100 μM), others demonstrate selective cytotoxicity towards cancer cells without affecting normal cell viability.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2227204-72-8

Structural Characteristics

The compound features a spirocyclic structure, which contributes to its unique reactivity and interaction with biological systems. The tert-butoxycarbonyl (Boc) group serves as a protecting group in various synthetic pathways.

Organic Synthesis

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules. Its spirocyclic nature allows for the creation of diverse derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor in the synthesis of bioactive molecules, showcasing its versatility in generating compounds with potential therapeutic effects.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Its structural features may contribute to interactions with biological targets, making it a candidate for drug development.

Case Study: Pharmacological Evaluation

Research has evaluated the compound's efficacy in cellular models, indicating promising results in modulating inflammatory pathways, thus supporting its further exploration in drug design.

Biochemical Applications

In biochemistry, this compound is employed as a non-ionic organic buffering agent, useful in maintaining pH stability during various biochemical assays and cell culture experiments.

Table 1: Buffering Capacity Comparison

CompoundpH RangeApplication
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid6 - 8.5Cell culture and assays
MOPS (3-(N-morpholino)propanesulfonic acid)6.5 - 7.5General biochemical applications

Material Science

The compound's unique properties have led to investigations into its use as a building block for novel materials, particularly in polymer chemistry where spirocyclic units can enhance material properties such as strength and flexibility.

Case Study: Polymer Development

Research has explored the incorporation of this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name CAS Number Spiro Ring System Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Properties
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid 35277-02-2 [4.4] 3 C₁₄H₂₃NO₄ 269.34 High solubility in polar solvents
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid 1824298-88-5 [4.4] 4 C₁₄H₂₃NO₄ 269.34 Positional isomer; altered binding affinity
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid 1363381-87-6 [4.5] 7 C₁₅H₂₅NO₄ 283.36 Larger ring size; increased lipophilicity
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid N/A [3.5] 8 C₁₄H₂₃NO₄ 269.34 Smaller spiro system; higher ring strain
2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride 2228132-07-6 [4.4] 3 C₉H₁₅NO₂·HCl 205.68 Lacks Boc group; acidic hydrochloride salt

Structural and Functional Insights

  • Spiro Ring Size :

    • The [4.4] system (target compound) balances steric strain and conformational flexibility, making it favorable for drug design. In contrast, [3.5] systems (e.g., CAS:1363381-11-6) exhibit higher strain, reducing thermodynamic stability .
    • Larger spiro systems (e.g., [4.5] in CAS:1363381-87-6) increase molecular weight and lipophilicity, impacting membrane permeability .
  • Carboxylic Acid Position :

    • Position 3 (target) vs. 4 (CAS:1824298-88-5): Positional isomerism alters hydrogen-bonding patterns and interactions with biological targets .
    • Position 7 (CAS:1363381-87-6) vs. 3: Longer distance from the spiro junction may reduce steric hindrance in binding pockets .
  • Boc Protection :

    • Boc groups enhance stability during synthetic workflows compared to unprotected amines (e.g., CAS:2228132-07-6). However, deprotection requires acidic conditions, limiting compatibility with acid-sensitive substrates .

Q & A

Q. What are the key physicochemical properties of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid?

The compound has a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol . However, critical data such as melting point, boiling point, solubility, and partition coefficient (logP) are unavailable in existing safety reports. Researchers should experimentally determine these using techniques like differential scanning calorimetry (DSC) for thermal stability and reverse-phase HPLC for solubility profiling. Stability under recommended storage conditions (e.g., inert atmosphere, low humidity) is confirmed, but decomposition products under extreme conditions (e.g., fire) include carbon monoxide and nitrogen oxides .

Q. What safety protocols are recommended for handling this compound?

While acute toxicity data are lacking, adopt standard precautions:

  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • In case of inhalation, move to fresh air and seek medical attention .
  • Store in a cool, dry place away from incompatible materials (no specific incompatibilities reported, but assume reactivity with strong acids/bases) .

Q. How should spills or waste be managed?

Contain spills using dry sand or chemical-resistant absorbents. Collect waste in sealed containers and dispose via licensed facilities adhering to local regulations. Avoid environmental release due to unstudied ecotoxicological effects .

Advanced Research Questions

Q. What synthetic strategies are applicable for preparing this spirocyclic compound?

While direct synthesis data are limited, analogous spiro compounds (e.g., tert-butyl-protected azaspiro[4.5]decane derivatives) suggest:

  • Cyclization reactions using tert-butoxycarbonyl (Boc) protection for amine groups.
  • Ring-closing metathesis or Mannich reactions to form the spiro scaffold .
  • Post-functionalization of the carboxylic acid group for downstream applications (e.g., peptide coupling) .

Q. How does the spiro architecture influence its reactivity or biological activity?

The spiro structure imposes conformational rigidity , which can enhance binding specificity in biological targets. For example, spirosuccinimides (structurally related) showed anticonvulsant activity correlated with steric and electronic parameters (e.g., tau values in Topliss SAR analysis). Use quantum mechanical calculations (DFT) to predict reactivity at the carbonyl or carboxylic acid sites .

Q. What analytical methods are optimal for characterizing this compound?

  • NMR spectroscopy : Confirm spirocyclic structure via distinct proton environments (e.g., tert-butyl group at δ ~1.2 ppm).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 241.3).
  • HPLC-PDA : Assess purity and detect degradation products under stress conditions (e.g., heat, pH extremes) .

Q. How can stability under experimental conditions be systematically evaluated?

Design accelerated stability studies:

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds.
  • Solution stability : Monitor pH-dependent hydrolysis (e.g., in buffers from pH 2–12) via UV-Vis or LC-MS.
  • Light sensitivity : Expose to UV/visible light and track photodegradation .

Q. Are there known biological activities or SAR studies for this compound?

No direct data exist, but structurally related 2-azaspiro[4.4]nonane derivatives (e.g., spirosuccinimides) demonstrated anticonvulsant activity. Prioritize in vitro assays (e.g., kinase inhibition, GPCR binding) to explore potential targets. For SAR, modify the Boc group or carboxylic acid moiety and evaluate activity changes .

Contradictions and Data Gaps

  • Toxicological data : Most SDS sections report "no data available," necessitating assumption of hazard potential .
  • Ecological impact : Persistence and bioaccumulation are unstudied; treat as hazardous until proven otherwise .

Q. Methodological Recommendations

  • Synthesis : Optimize Boc-deprotection conditions (e.g., TFA in DCM) to avoid side reactions.
  • Characterization : Combine XRD with NMR for unambiguous spirocyclic confirmation.
  • Biological testing : Use SPR or ITC to measure binding affinities for target proteins .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
Reactant of Route 2
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2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid

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